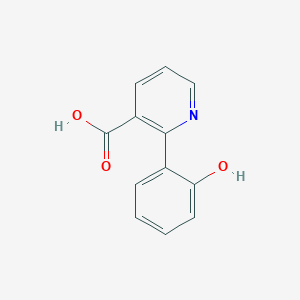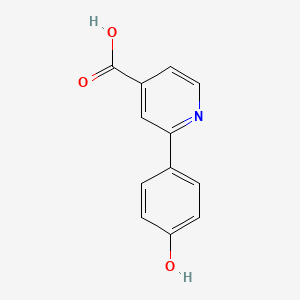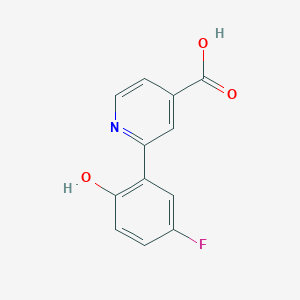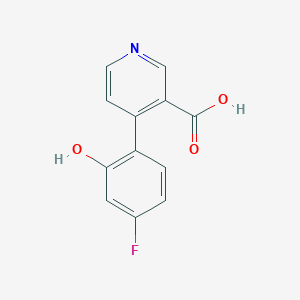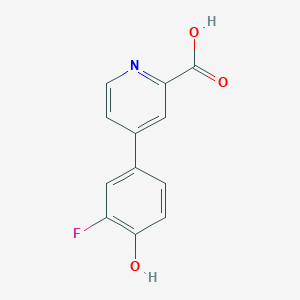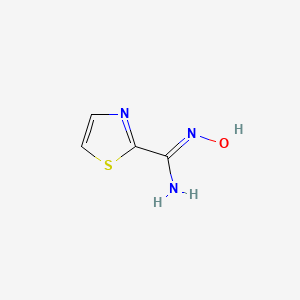
5,6-二羟基-嘧啶-4-羧酸酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Dihydroxy-pyrimidine-4-carboxylic acid amide is a chemical compound with the molecular formula C5H5N3O3 . It has a molecular weight of 155.11 and is an off-white solid . The IUPAC name for this compound is 5,6-dihydroxy-4-pyrimidinecarboxamide .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 5,6-Dihydroxy-pyrimidine-4-carboxylic acid amide, has been studied extensively. One method involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .Molecular Structure Analysis
The InChI code for 5,6-Dihydroxy-pyrimidine-4-carboxylic acid amide is 1S/C5H5N3O3/c6-4(10)2-3(9)5(11)8-1-7-2/h1,9H,(H2,6,10)(H,7,8,11) . This indicates that the compound contains five carbon atoms, five hydrogen atoms, three nitrogen atoms, and three oxygen atoms.Physical And Chemical Properties Analysis
5,6-Dihydroxy-pyrimidine-4-carboxylic acid amide is an off-white solid . The compound’s physical form and purity are important properties to consider in chemical analyses and applications.科学研究应用
合成和生物学特性
5,6-二羟基-嘧啶-4-羧酸酰胺已被研究其合成和潜在的生物学特性。例如,Machoń和Jasztold-Howorko(1981年)研究了5-氨基鸟嘌呤酸的衍生物,包括2,4-二羟基-5-苯甲酰氨基嘧啶-6-羧酸,它显示出有希望的抗炎和镇痛活性(Machoń & Jasztold-Howorko, 1981)。
改进的合成方法
Inukai等人(1976年)等研究人员开发了嘧啶衍生物的改进合成方法。他们的工作包括合成5-氨基-6-羟基-2-甲硫基嘧啶-4-甲酰胺等化合物,这些化合物对于进一步的化学研究很有价值(Inukai等人,1976年)。
未来方向
The future directions for research on 5,6-Dihydroxy-pyrimidine-4-carboxylic acid amide could involve further exploration of its synthesis methods, chemical reactions, and potential biological applications. The development of new pyrimidines as anti-inflammatory agents is one possible research direction . Detailed structure-activity relationship (SAR) analysis could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
作用机制
Target of Action
The primary target of 5,6-Dihydroxypyrimidine-4-carboxamide is the HIV-1 integrase , a viral enzyme required for replication . This compound exhibits potent inhibition of the HIV-integrase-catalyzed strand transfer process . It also targets the HIV-1 nucleocapsid protein , a small basic DNA and RNA binding protein that is absolutely necessary for viral replication .
Mode of Action
5,6-Dihydroxypyrimidine-4-carboxamide interacts with its targets by inhibiting the strand transfer process catalyzed by HIV-1 integrase . This prevents the integration of the viral genome into the host cell’s DNA, thereby blocking the replication of the virus .
Biochemical Pathways
The compound affects the pathway of HIV-1 replication. By inhibiting the HIV-1 integrase, it disrupts the integration of the viral genome into the host cell’s DNA, a crucial step in the viral replication cycle . This results in the prevention of new virus particles’ production and spread.
Pharmacokinetics
The compound has been found to have good pharmacokinetic properties in preclinical species . It exhibits low nanomolar activity in the cellular HIV spread assay in the presence of 50% normal human serum . This suggests that the compound has good bioavailability and can effectively reach its target sites in the body.
Result of Action
The result of the action of 5,6-Dihydroxypyrimidine-4-carboxamide is the inhibition of HIV-1 replication. By blocking the action of HIV-1 integrase, the compound prevents the production and spread of new virus particles . This can help to control the progression of HIV-1 infection.
Action Environment
The action of 5,6-Dihydroxypyrimidine-4-carboxamide can be influenced by various environmental factors. For instance, the presence of serum proteins can affect the compound’s activity . .
生化分析
Biochemical Properties
5,6-Dihydroxypyrimidine-4-carboxamide plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with the influenza virus endonuclease, where 5,6-Dihydroxypyrimidine-4-carboxamide acts as an inhibitor . This interaction is significant as it highlights the compound’s potential in antiviral therapies. Additionally, 5,6-Dihydroxypyrimidine-4-carboxamide has been shown to inhibit HIV integrase, an enzyme critical for the replication of the HIV virus . These interactions underscore the compound’s potential in therapeutic applications.
Cellular Effects
The effects of 5,6-Dihydroxypyrimidine-4-carboxamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in studies involving HIV, 5,6-Dihydroxypyrimidine-4-carboxamide has demonstrated potent inhibition of the HIV-integrase-catalyzed strand transfer process, thereby preventing viral replication . This compound’s ability to alter gene expression and cellular metabolism makes it a valuable tool for studying cellular processes and developing therapeutic strategies.
Molecular Mechanism
At the molecular level, 5,6-Dihydroxypyrimidine-4-carboxamide exerts its effects through specific binding interactions with biomolecules. It binds to the active site of enzymes such as influenza virus endonuclease and HIV integrase, inhibiting their activity . This inhibition is achieved through the compound’s ability to interact with key residues in the enzyme’s active site, preventing the enzyme from catalyzing its reaction. Additionally, 5,6-Dihydroxypyrimidine-4-carboxamide can influence gene expression by interacting with transcription factors and other regulatory proteins, further modulating cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,6-Dihydroxypyrimidine-4-carboxamide have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 5,6-Dihydroxypyrimidine-4-carboxamide maintains its inhibitory activity over extended periods, making it a reliable tool for long-term studies
Dosage Effects in Animal Models
The effects of 5,6-Dihydroxypyrimidine-4-carboxamide vary with different dosages in animal models. At therapeutic doses, the compound has shown significant antiviral activity without adverse effects . At higher doses, potential toxic effects may arise, necessitating careful dosage optimization in therapeutic applications. Studies in preclinical species such as rats, dogs, and monkeys have demonstrated favorable pharmacokinetic properties, highlighting the compound’s potential for clinical use .
Metabolic Pathways
5,6-Dihydroxypyrimidine-4-carboxamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its role in pyrimidine metabolism is particularly noteworthy, as it can influence the synthesis and degradation of nucleotides . The compound’s interactions with metabolic enzymes can alter metabolic flux and metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 5,6-Dihydroxypyrimidine-4-carboxamide is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of 5,6-Dihydroxypyrimidine-4-carboxamide is a key factor in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that 5,6-Dihydroxypyrimidine-4-carboxamide exerts its effects precisely where needed, enhancing its efficacy and reducing potential side effects.
属性
IUPAC Name |
5-hydroxy-6-oxo-1H-pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c6-4(10)2-3(9)5(11)8-1-7-2/h1,9H,(H2,6,10)(H,7,8,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMMIALSNIFKRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=O)N1)O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




